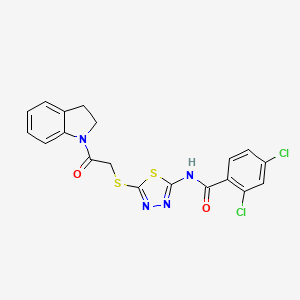

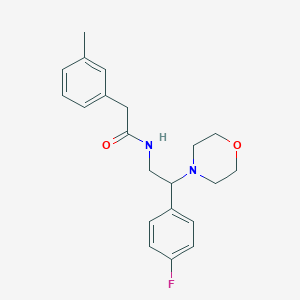

![molecular formula C25H24N4O3 B2509871 2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 1326920-06-2](/img/structure/B2509871.png)

2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-[4-(propan-2-yl)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-[4-(propan-2-yl)phenyl]acetamide" is a novel molecule that appears to be related to a class of compounds that include oxadiazole and pyridinyl moieties. These compounds are of interest due to their potential biological activities, including anticancer properties.

Synthesis Analysis

The synthesis of related oxadiazole derivatives has been demonstrated in various studies. For instance, the use of 3-methyl-4H-[1,2,4]-oxadiazol-5-one as a protected acetamidine has been shown to be effective in synthetic sequences, with the ability to incorporate side chains for further synthesis . The stability of the 3-methyl-4H-[1,2,4]-oxadiazol-5-one moiety to acid, base, and common organic synthesis reagents is notable, as is the ability to release the free acetamidine through mild reduction .

Molecular Structure Analysis

NMR techniques have been employed to study the structure of a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety . The study identified the presence of trans and cis isomers and used 2D NMR techniques to assign the 1H and 13C NMR signals. The ratio of the dominant trans isomer to the cis isomer was found to be approximately 64.5% to 35.5% . This indicates that similar techniques could be used to analyze the molecular structure of the compound .

Chemical Reactions Analysis

The chemical reactions involving oxadiazole derivatives can be complex, as indicated by the synthesis of various 2-chloro N-aryl substituted acetamide derivatives of oxadiazole compounds . The reactions involved in the synthesis of these compounds, which include the use of LCMS, IR, and NMR spectroscopies for characterization, suggest that a detailed analysis of the chemical reactions for the compound would require a thorough investigation of the reaction conditions and the stability of intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives have been characterized in the context of their anticancer properties . For example, novel compounds synthesized for their cytotoxicity against various cancer cell lines were characterized by spectroscopic methods and elemental analysis . The cytotoxicity of these compounds, with IC50 values in the low micromolar range, suggests that the compound may also possess significant biological activity, which would be an important aspect of its physical and chemical properties analysis.

Scientific Research Applications

Synthesis and Structural Analysis

1,3,4-Oxadiazole derivatives, including the compound of interest, have been synthesized through various methods and their structures elucidated using different spectroscopic techniques. For instance, a series of N-substituted derivatives of 2-{(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}acetamides was synthesized and their structures confirmed by spectral analysis (Rehman et al., 2016). Similarly, compounds bearing azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized and characterized using spectroscopic techniques (Iqbal et al., 2017).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal potential of 1,3,4-oxadiazole derivatives has been explored in several studies. Compounds such as 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives displayed varying degrees of antimicrobial activity, with some compounds being highly potent against selected microbial species (Gul et al., 2017). Moreover, some synthesized 1,3,4-oxadiazole derivatives exhibited significant antifungal and apoptotic effects against Candida species, highlighting their potential as antifungal agents (Çavușoğlu et al., 2018).

Anticancer Activity

The anticancer properties of 1,3,4-oxadiazole derivatives have also been a focus of research. Some derivatives have been synthesized and evaluated for their anticancer activity against various cancer cell lines, demonstrating moderate to excellent activity compared to reference drugs (Ravinaik et al., 2021). Furthermore, a series of derivatives have been assessed for apoptosis induction, with specific compounds showing promising activity in a breast cancer cell line, accompanied by cell arrest in the G(1) phase followed by apoptosis induction (Zhang et al., 2005).

properties

IUPAC Name |

2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(4-propan-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O3/c1-16(2)18-7-10-21(11-8-18)26-22(30)15-29-14-20(9-12-23(29)31)25-27-24(28-32-25)19-6-4-5-17(3)13-19/h4-14,16H,15H2,1-3H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AORAYZSUZJFCOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC=C(C=C4)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

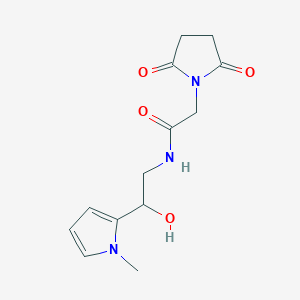

![N-[2-Methyl-1-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl]prop-2-enamide](/img/structure/B2509792.png)

![1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B2509795.png)

![4-[(4-Methylphenyl)methyl-prop-2-ynylamino]-3-nitrobenzonitrile](/img/structure/B2509800.png)

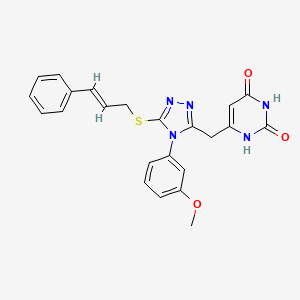

![2-(2-furyl)-5-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazole](/img/structure/B2509804.png)

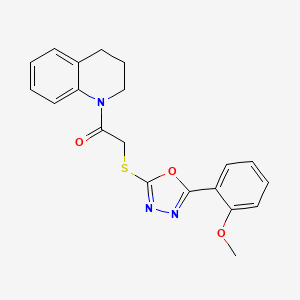

![4-(2-((6-Ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2509805.png)

![1-(thiophen-2-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2509806.png)